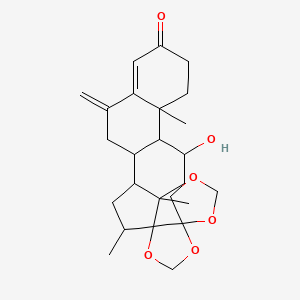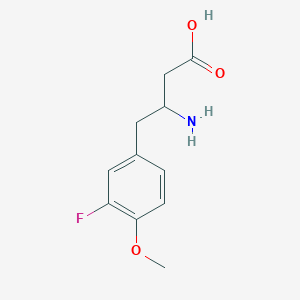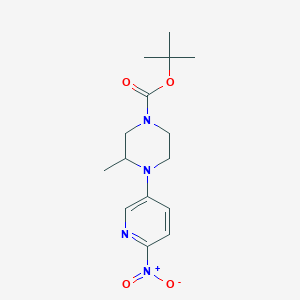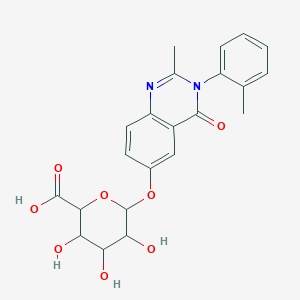
1-(2,2,2-Trifluoroethyl)pyrazole-3-boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,2-Trifluoroethyl)pyrazole-3-boronic Acid is a boronic acid derivative characterized by the presence of a trifluoroethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-Trifluoroethyl)pyrazole-3-boronic Acid typically involves the reaction of pyrazole derivatives with boronic acid reagents. One common method includes the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired boronic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)pyrazole-3-boronic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the boronic acid group, leading to the formation of different derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different boronic acid derivatives, while substitution reactions can introduce new functional groups to the pyrazole ring.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)pyrazole-3-boronic Acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its medicinal properties may lead to the development of new drugs targeting specific diseases.
Industry: The compound’s unique properties make it useful in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 1-(2,2,2-Trifluoroethyl)pyrazole-3-boronic Acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in Suzuki–Miyaura coupling reactions, the boronic acid group participates in transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds . The trifluoroethyl group may also influence the compound’s reactivity and stability, contributing to its effectiveness in various applications.
Comparison with Similar Compounds
1-Methyl-3-trifluoromethyl-1H-pyrazole-4-boronic acid pinacol ester: This compound shares a similar pyrazole structure but differs in the substitution pattern and functional groups.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Another related compound with different methyl substitutions on the pyrazole ring.
Uniqueness: 1-(2,2,2-Trifluoroethyl)pyrazole-3-boronic Acid is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in specific synthetic applications where these properties are advantageous.
Properties
Molecular Formula |
C5H6BF3N2O2 |
|---|---|
Molecular Weight |
193.92 g/mol |
IUPAC Name |
[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]boronic acid |
InChI |
InChI=1S/C5H6BF3N2O2/c7-5(8,9)3-11-2-1-4(10-11)6(12)13/h1-2,12-13H,3H2 |
InChI Key |
FYLDAUHHVZSONP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN(C=C1)CC(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione](/img/structure/B12287195.png)


![4-(2-Ethylhexyl)-N-[4-(2-ethylhexyl)phenyl]aniline](/img/structure/B12287210.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] octadecanoate](/img/structure/B12287220.png)
![benzyl N-[3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-(5-oxooxolan-2-yl)pentyl]carbamate](/img/structure/B12287225.png)


